5-Chloro-3-isopropyl-1H-indazole
Description
5-Chloro-3-isopropyl-1H-indazole is a halogenated indazole derivative characterized by a chlorine atom at the 5-position and an isopropyl group at the 3-position of the indazole core. The molecular formula is inferred as C₁₀H₁₁ClN₂, with a molecular weight of 200.66 g/mol. Indazole derivatives are widely utilized in pharmaceutical and materials science due to their bioactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
5-chloro-3-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C10H11ClN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13) |
InChI Key |
GZYAOVNPJFVCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-isopropyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted hydrazines with ortho-substituted nitrobenzenes, followed by reduction and cyclization .
Industrial Production Methods: Industrial production methods for 5-Chloro-3-isopropyl-1H-indazole often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-isopropyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated or acylated indazoles .
Scientific Research Applications
Chemistry: 5-Chloro-3-isopropyl-1H-indazole is used as a building block in organic synthesis, enabling the construction of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties .
Medicine: Medicinally, indazole derivatives, including 5-Chloro-3-isopropyl-1H-indazole, are explored for their therapeutic potential in treating various diseases such as cancer, inflammation, and microbial infections .
Industry: Industrially, this compound is used in the development of new materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 5-Chloro-3-isopropyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways can vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 5-Chloro-3-isopropyl-1H-indazole with structurally related indazole derivatives:
Key Observations:
Phenyl (3-position): Introduces aromaticity, favoring π-π interactions in drug-receptor binding but may reduce solubility . Hydroxy (5-position): Enhances hydrogen-bonding capacity, improving target affinity but requiring protection during synthesis . Chloromethyl (3-position): Offers reactivity for further functionalization (e.g., nucleophilic substitution) in biochemical applications .
Molecular Weight Trends :
- Bulky substituents (e.g., phenyl, isopropyl) increase molecular weight compared to simpler groups (e.g., hydroxy, chloromethyl).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
